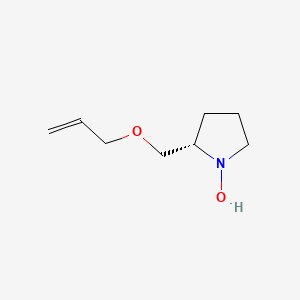
2-Ethyl-4-methoxybenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methoxybenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the benzothiazole ring imparts unique chemical properties to these compounds, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methoxybenzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde in the presence of a catalyst such as ammonium chloride in a methanol-water mixture at room temperature . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide have been employed to improve the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-methoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Ethyl-4-methoxybenzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-methoxybenzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . In anticancer research, benzothiazole derivatives can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor for various benzothiazole derivatives with similar biological activities.
4-Methylbenzothiazole: Exhibits comparable chemical properties and applications in medicinal chemistry.
2-Substituted Benzoxazoles: Share structural similarities and are used in similar research and industrial applications.
Uniqueness
2-Ethyl-4-methoxybenzothiazole is unique due to the presence of both an ethyl and a methoxy group, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
354760-25-1 |
|---|---|
Fórmula molecular |
C10H11NOS |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
2-ethyl-4-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-9-11-10-7(12-2)5-4-6-8(10)13-9/h4-6H,3H2,1-2H3 |
Clave InChI |
JUUOYRAPBSDKLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=CC=C2S1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



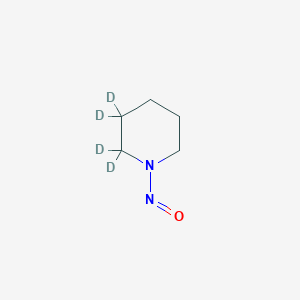

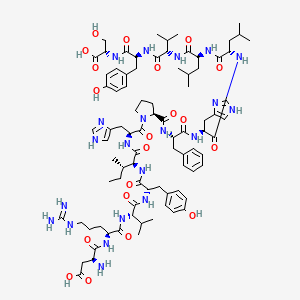


![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)

![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)
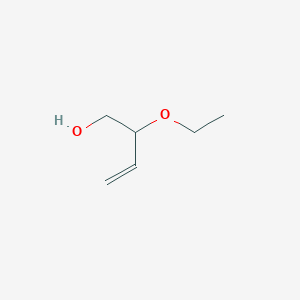

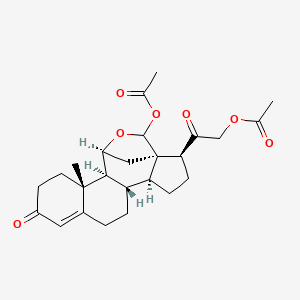
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
